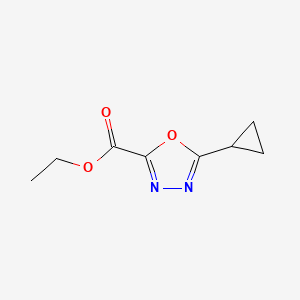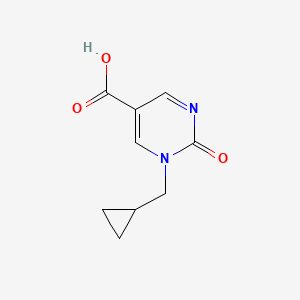![molecular formula C16H30N6O3 B3027909 N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide CAS No. 1431850-88-2](/img/structure/B3027909.png)
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide
概要
説明
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide is a complex organic compound characterized by its azido and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the azidoethyl intermediate: This step involves the reaction of an ethylamine derivative with sodium azide under controlled conditions to introduce the azido group.
Amidation: The azidoethyl intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the propanoylamino derivative.
Coupling: The propanoylamino derivative is further reacted with another equivalent of propanoyl chloride and an amine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Oxidizing Agents: Potassium permanganate, other strong oxidizers.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized amide derivatives.
科学的研究の応用
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The amide groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar in structure but lacks the azido group.
2-Azido-N,N-dimethylethanamine: Contains the azido group but differs in the rest of the structure.
N-(2-Azidoethyl)chitosan: A modified biopolymer with an azido group.
Uniqueness
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide is unique due to its combination of azido and amide functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo click chemistry reactions and form stable linkages makes it particularly valuable in bioconjugation and materials science.
特性
IUPAC Name |
N-[2-[2-[2-azidoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N6O3/c1-5-14(23)20(4)10-11-22(16(25)7-3)13-12-21(15(24)6-2)9-8-18-19-17/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNMRYGISYWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CCN(CCN(CCN=[N+]=[N-])C(=O)CC)C(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)



![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)





![tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B3027841.png)

